molecular formula C6H14O2S B081902 1,1-Dimethoxy-3-(methylthio)propane CAS No. 13214-29-4

1,1-Dimethoxy-3-(methylthio)propane

Cat. No.: B081902
CAS No.: 13214-29-4
M. Wt: 150.24 g/mol
InChI Key: BNYOSIKNPOOYIQ-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3-(methylthio)propane is an organic compound with the molecular formula C6H14O2S. It is known for its unique chemical structure, which includes both methoxy and methylthio functional groups. This compound is utilized in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-3-(methylthio)propane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyl methyl sulfide with methanol in the presence of a base, such as sodium methoxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Scientific Research Applications

1,1-Dimethoxy-3-(methylthio)propane is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-3-(methylthio)propane involves its interaction with various molecular targets. The methoxy and methylthio groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1-dimethoxy-3-methylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S/c1-7-6(8-2)4-5-9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYOSIKNPOOYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157367
Record name 1,1-Dimethoxy-3-(methylthio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13214-29-4
Record name 1,1-Dimethoxy-3-(methylthio)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13214-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethoxy-3-(methylthio)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethoxy-3-(methylthio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxy-3-(methylthio)propane
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Synthesis routes and methods

Procedure details

20.8 g (0.2 mole) of freshly distilled methional and 100 cc of methyl alcohol are heated under reflux in the presence of 0.5 g of p-toluene sulphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

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